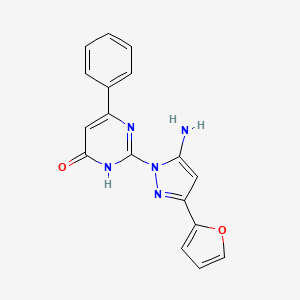

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one

Description

2-(5-Amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a pyrazole ring substituted with a furan moiety at position 3 and a phenyl group at position 6 of the pyrimidinone core. Its molecular formula is C₁₆H₁₂N₅O₂, with a molecular weight of 298.31 g/mol (calculated from and ). The furan substituent introduces aromatic and electron-rich characteristics, which may influence reactivity and intermolecular interactions in biological systems .

Properties

IUPAC Name |

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c18-15-9-13(14-7-4-8-24-14)21-22(15)17-19-12(10-16(23)20-17)11-5-2-1-3-6-11/h1-10H,18H2,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGCTANUQCQLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-amino-3-(furan-2-yl)-1H-pyrazole, which is then reacted with appropriate pyrimidine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to form different hydrogenated products.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while substitution reactions can yield various substituted pyrazole and pyrimidine derivatives .

Scientific Research Applications

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl substituents may enhance metabolic stability but require complex synthetic routes, as seen in and .

Variations on the Pyrazole Ring

Key Observations :

- Thienyl and pyridinyl substituents introduce sulfur or nitrogen heteroatoms, altering electronic properties and solubility. Thienyl derivatives (e.g., ) may exhibit enhanced lipophilicity .

- The 5-amino group on the pyrazole is conserved in most analogues, suggesting its role in hydrogen bonding or enzyme inhibition .

Heterocyclic Core Modifications

Key Observations :

- Replacement of pyrimidinone with quinazolinone (e.g., compound 10 in ) improves antitubercular potency, likely due to increased planarity and target affinity .

- Simplification to unsubstituted pyrazole (, compound 16) reduces activity, emphasizing the importance of substituents .

Biological Activity

The compound 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one, also known as a nitrogen-based heterocyclic compound, has garnered attention in recent years due to its potential biological activities. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, synthesizing existing research findings and case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C13H13N5O2

- Molecular Weight: 271.28 g/mol

The compound features a complex structure that combines a furan ring, a pyrazole ring, and a pyrimidine ring, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles regarding its effectiveness against different cancer cell lines.

Case Study: Apoptosis Induction

In one notable study, the compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is crucial for developing effective cancer therapies that minimize side effects by selectively targeting tumor cells while sparing normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, which is vital for addressing antibiotic resistance issues.

Mechanism of Antimicrobial Action

The antimicrobial activity of the compound is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes within the bacteria. This dual action makes it a promising candidate for further development into new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in optimizing the compound's efficacy. Studies suggest that modifications in substituents on the pyrazole and pyrimidine rings can significantly enhance biological activity. For instance:

- Electron-donating groups at specific positions increase anticancer potency.

- The presence of halogens or hydroxyl groups can enhance antimicrobial effectiveness.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves reacting a bromoacetyl intermediate (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) with thiosemicarbazide and phenacyl cyanide under reflux in ethanol. Catalytic conditions (e.g., Pd(PPh₃)₄ in degassed DMF/water) enhance cross-coupling efficiency for furan incorporation . Yield optimization requires strict stoichiometric control (1:1:1 molar ratio) and purification via silica gel chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm furan and pyrimidine ring connectivity (e.g., δ 7.2–8.1 ppm for aromatic protons).

- FT-IR for detecting NH₂ stretches (~3350 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z: 267.292 for C₁₄H₁₃N₅O). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can in vitro biological activity screening be designed for this compound?

- Methodological Answer : Prioritize assays relevant to its structural analogs:

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, using IC₅₀ values from dose-response curves (0.1–100 μM).

- Antioxidant potential : Use DPPH radical scavenging assays with ascorbic acid as a positive control.

- Reference structurally similar pyrazole-pyrimidine hybrids showing sub-micromolar activity in analogous studies .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity discrepancies across different cell lines?

- Methodological Answer : Discrepancies may arise from:

- Cellular uptake variability : Quantify intracellular concentrations via LC-MS/MS.

- Metabolic stability : Perform hepatic microsome assays (human vs. rodent) to assess CYP450-mediated degradation.

- Target selectivity : Use kinome profiling or CRISPR-Cas9 knockout models to identify off-target effects. Data normalization against housekeeping genes (e.g., GAPDH) is critical .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

- Methodological Answer :

- Core modifications : Replace the furan ring with thiophene or pyrrole to assess electronic effects.

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding affinity.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from analogs .

Q. What experimental design principles mitigate confounding variables in pharmacokinetic studies?

- Methodological Answer : Adopt a randomized block design with split-split plots:

- Main plots : Dose levels (e.g., 10 mg/kg, 50 mg/kg).

- Subplots : Administration routes (oral vs. intravenous).

- Sub-subplots : Time points for plasma sampling (0–24 hrs). Include four replicates to ensure statistical power .

Q. How should contradictory data on the compound’s environmental persistence be resolved?

- Methodological Answer : Conduct longitudinal fate studies :

- Abiotic degradation : Expose to UV light (λ = 254 nm) and measure half-life via HPLC.

- Biotic degradation : Use soil microcosms with LC-MS to track metabolite formation (e.g., hydroxylated derivatives).

- Apply OECD guidelines for reproducibility .

Q. What strategies enhance the compound’s stability under physiological conditions?

- Methodological Answer :

- Prodrug design : Mask the 4(3H)-one moiety as a methyl ester to reduce hydrolysis.

- Crystallization optimization : Use co-crystallization with succinic acid to improve thermal stability (DSC/TGA analysis).

- pH-sensitive formulations : Encapsulate in Eudragit® nanoparticles for targeted release .

Q. How can multi-disciplinary approaches (e.g., computational + experimental) elucidate its mode of action?

- Methodological Answer : Combine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.